1,1'-(1,2-phenylene)bis(3-phenylurea)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-(1,2-phenylene)bis(3-phenylurea) is an organic compound with the molecular formula C16H18N4O2 It is known for its unique structure, which includes a phenyl group and a phenylcarbamoylamino group attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1'-(1,2-phenylene)bis(3-phenylurea) typically involves the reaction of aniline derivatives with urea under specific conditions. One common method involves the reaction of aniline hydrochloride with urea in a boiling aqueous solution. The reaction proceeds through the formation of phenyl isocyanate, which then reacts with another molecule of aniline hydrochloride to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1'-(1,2-phenylene)bis(3-phenylurea) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenyl derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1,1'-(1,2-phenylene)bis(3-phenylurea) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1'-(1,2-phenylene)bis(3-phenylurea) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-[2-(phenylcarbamoylamino)ethyl]urea: This compound has a similar structure but with an ethyl group instead of a phenyl group.
N,N’-Diphenyl-N,N’'-ethanediyl-di-urea: Another similar compound with a different substitution pattern on the urea backbone.
Uniqueness
1,1'-(1,2-phenylene)bis(3-phenylurea) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H18N4O2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-phenyl-3-[2-(phenylcarbamoylamino)phenyl]urea |
InChI |
InChI=1S/C20H18N4O2/c25-19(21-15-9-3-1-4-10-15)23-17-13-7-8-14-18(17)24-20(26)22-16-11-5-2-6-12-16/h1-14H,(H2,21,23,25)(H2,22,24,26) |
InChI Key |
JTFHVFVJOFNNCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CC=C3 |
Synonyms |
1,1'-(1,2-phenylene)bis(3-phenylurea) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.